REACTION_CXSMILES
|
[C:1]1([CH3:12])[CH:6]=[C:5](S([O-])(=O)=O)[CH:4]=[C:3]([CH3:11])[CH:2]=1.[Na+].[NH2-:14].[Na+].N>>[CH3:12][C:1]1[CH:6]=[CH:5][C:4]([NH2:14])=[C:3]([CH3:11])[CH:2]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
22.9 g
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC(=C1)S(=O)(=O)[O-])C)C.[Na+]
|
Name
|
|
Quantity
|
9.7 g
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
liquid
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The reaction pressure in the autoclave
|
Type
|
CUSTOM
|
Details
|
during the reaction
|
Type
|
CUSTOM
|
Details
|
After the ammonia was removed
|
Type
|
ADDITION
|
Details
|
20 ml of water was added to the reaction mixture for hydrolysis
|
Type
|
ADDITION
|
Details
|
Thereafter the product was treated in the same manner as in Example 1, whereby 11.3 grams of sym
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=C(C=C1)N)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 84.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |